molecular formula C13H13NO6 B1317280 Benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 918644-14-1

Benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No. B1317280
M. Wt: 279.24 g/mol
InChI Key: LZRDHCFDFIGTRA-UHFFFAOYSA-N
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Description

“Benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester” is a chemical compound with the CAS Number: 918644-14-1 . It is available from various suppliers, including AA BLOCKS, INC and Benchchem.


Chemical Reactions Analysis

The specific chemical reactions involving “Benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester” are not provided in the search results. For detailed information on its chemical reactions, it’s recommended to refer to relevant chemical literature or databases .

Scientific Research Applications

Hydrogen-Bonded Co-Crystal Structure

Research on benzoic acid derivatives has led to the discovery of non-centrosymmetric co-crystallization, showing potential for crystal engineering and pharmaceutical design. The study by Chesna et al. (2017) revealed a hydrogen-bonded co-crystal structure of benzoic acid and L-proline, demonstrating the application of these compounds in creating chiral space groups, which is critical for developing drugs with specific optical activities (Chesna et al., 2017).

Synthetic Organic Chemistry

Hutchings et al. (1988) explored the regio- and stereochemistry in the alkoxide-induced ring opening of methoxymethylidene-substituted homophthalic anhydride, leading to a stable acid-ester. This research contributes to the field of synthetic organic chemistry, providing insights into the manipulation of chemical structures for the synthesis of complex organic compounds (Hutchings et al., 1988).

Catalysis and Domino Reactions

The work of Gao et al. (2013) presented a method for synthesizing functionalized 2-pyrrolidinones via domino reactions, with benzoic acid acting as a catalyst. This illustrates the role of benzoic acid derivatives in catalyzing chemical reactions, which is pivotal for developing efficient and sustainable synthetic routes in organic chemistry (Gao et al., 2013).

Medicinal Chemistry and Drug Development

Armani et al. (2014) described the selection process of new anti-inflammatory drugs for the inhaled treatment of asthma and chronic obstructive pulmonary disease, utilizing esters of benzoic acid. This research underscores the importance of benzoic acid derivatives in the development of respiratory disease treatments, highlighting their potential as phosphodiesterase-4 (PDE4) inhibitors (Armani et al., 2014).

Environmental Microbiology

Donnelly and Dagley (1980) investigated the oxidation of aromatic acids by Pseudomonas putida, showcasing the metabolic versatility of microorganisms in degrading complex organic compounds, including benzoic acid derivatives. This study provides insight into the biodegradation processes of aromatic compounds, which is crucial for environmental bioremediation efforts (Donnelly & Dagley, 1980).

Safety And Hazards

The safety and hazards information for this compound is not provided in the search results. For detailed safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Future Directions

The future directions for the research and application of this compound are not provided in the search results. For information on future directions, it’s recommended to refer to recent peer-reviewed articles or reviews in the field .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(methoxymethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6/c1-18-8-19-10-5-3-2-4-9(10)13(17)20-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRDHCFDFIGTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582654
Record name 1-{[2-(Methoxymethoxy)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester

CAS RN

918644-14-1
Record name 1-{[2-(Methoxymethoxy)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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